molecular formula C12H8ClN3S B1415290 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine CAS No. 1105193-13-2

4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine

Cat. No.: B1415290
CAS No.: 1105193-13-2
M. Wt: 261.73 g/mol
InChI Key: RJFSKPPPHAGFQQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine is a heterocyclic compound with a unique structure that combines a thiazole ring with a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential biological activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and phenyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-chloro-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c1-7-14-10-11(17-7)9(15-16-12(10)13)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFSKPPPHAGFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine
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